7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Medicinal Chemistry Building Block Regioisomerism

7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound of the benzoxazinone family, characterized by a bromine atom at the 7-position and a methyl substituent at the 8-position on the benzo-fused oxazinone scaffold. It serves as a versatile synthetic intermediate in medicinal chemistry, with the aryl bromide handle enabling diverse cross-coupling reactions for the elaboration of drug-like libraries.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
CAS No. 1029421-37-1
Cat. No. B12338416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS1029421-37-1
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OCC(=O)N2)Br
InChIInChI=1S/C9H8BrNO2/c1-5-6(10)2-3-7-9(5)13-4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12)
InChIKeyODRDDFNFXQNWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1029421-37-1): Procurement Guide for a Specialized Benzoxazinone Research Building Block


7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound of the benzoxazinone family, characterized by a bromine atom at the 7-position and a methyl substituent at the 8-position on the benzo-fused oxazinone scaffold [1]. It serves as a versatile synthetic intermediate in medicinal chemistry, with the aryl bromide handle enabling diverse cross-coupling reactions for the elaboration of drug-like libraries . The compound is commercially supplied as a research chemical with a typical purity specification of 95%, supported by batch-specific QC data including NMR, HPLC, or GC .

Why 7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Cannot Be Interchanged with Other Regioisomeric Benzoxazinones


The specific regioisomeric substitution pattern of a benzoxazinone building block dictates its reactivity in cross-coupling reactions and the three-dimensional orientation of any elaborated ligand, directly influencing molecular recognition at biological targets. Replacing 7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one with its 6-bromo-8-methyl or 7-bromo-5-methyl isomer would alter the exit vector geometry of the aryl bromide handle, leading to divergent chemical space exploration and potentially nullifying established structure-activity relationships seen with the broader class of benzoxazinone derivatives [1]. Generic substitution is therefore not scientifically valid without re-validation of the synthetic route and biological profile.

Quantitative Differentiation Evidence for 7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Against Closest Analogs


Regioisomeric Identity Differs from the 6-Bromo-8-methyl Isomer, Impacting Synthetic Utility

The target compound (CAS 1029421-37-1) is the 7-bromo-8-methyl regioisomer. Its closest commercially available regioisomer, 6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 121564-97-4), has the bromine atom at the 6-position, resulting in different atomic distances and vectors to the benzoxazinone core . While both share the same molecular formula (C9H8BrNO2, MW 242.07) and a purity specification of 95%, the 7-bromo substitution pattern provides a distinct exit vector for the elaboration of aryl-substituted libraries via transition-metal-catalyzed cross-coupling, as demonstrated in the synthesis of 7-aryl-benzoxazinone derivatives using Suzuki coupling [1].

Medicinal Chemistry Building Block Regioisomerism

Differentiation from the 7-Bromo-5-methyl Regioisomer in Benzenoid Substitution Topology

7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1246651-99-9) places the methyl group at the 5-position instead of the 8-position . This topological difference changes the steric and electronic environment of the aryl bromide, potentially affecting the rate and selectivity of cross-coupling reactions. Class-level antimicrobial evaluations of benzoxazinone derivatives show that the position of halogen and alkyl substituents on the benzenoid ring significantly modulates activity, with MIC values ranging from 16 to 64 μg/mL against Gram-positive and Gram-negative bacteria, though data specific to the 7-bromo-8-methyl vs. 7-bromo-5-methyl comparison are not reported [1].

Chemical Biology Building Block SAR

Presence of the Aryl Bromide Distinguishes It from the Non-Halogenated 8-Methyl Parent Core

The non-halogenated core, 8-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 102065-94-1, MW 163.17), lacks the aryl bromide handle essential for Pd-catalyzed cross-coupling reactions . The presence of the bromine atom in the target compound (MW 242.07) adds 78.90 g/mol in molecular weight and provides a reactive site for C–C, C–N, and C–O bond formation, which is a fundamental requirement for its use as a building block in parallel synthesis [1].

Synthetic Chemistry Building Block Cross-Coupling

Validated Application Scenarios for 7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one


Diversification of Drug-Like Chemical Libraries via Pd-Catalyzed Cross-Coupling

The aryl bromide of the target compound is a proven substrate for Suzuki-Miyaura cross-coupling, enabling the generation of 7-aryl-benzoxazinone libraries. This is a key transformation in medicinal chemistry for hit-to-lead optimization, as supported by solid-phase synthesis methodologies [1].

Synthesis of Anti-Cancer and Antimicrobial Lead Compounds

Benzoxazinone scaffolds, including specifically substituted derivatives, have been reported as inhibitors of KRas G12C and have shown broad-spectrum antimicrobial activity [2][3]. While target-specific data is lacking, the compound's substitution pattern makes it a logical intermediate for exploring these therapeutic areas.

Regioisomer-Specific SAR Exploration

The unique 7-bromo-8-methyl pattern allows researchers to probe the effect of benzenoid substitution topology on biological activity, distinguishing their work from studies using the 6-bromo-8-methyl or other regioisomeric alternatives available in the market .

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